molecular formula C14H14BrNO2 B13670212 tert-Butyl 6-bromoisoquinoline-3-carboxylate

tert-Butyl 6-bromoisoquinoline-3-carboxylate

Cat. No.: B13670212
M. Wt: 308.17 g/mol
InChI Key: YGXLACMFWYFHES-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromoisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.

Preparation Methods

The synthesis of tert-Butyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid, followed by protection of the carboxyl group with a tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-bromoisoquinoline-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 6-bromoisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which influences its chemical properties and reactivity.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 6-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3

InChI Key

YGXLACMFWYFHES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C=CC(=CC2=C1)Br

Origin of Product

United States

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